Experimental Bioassay Annotation: Unique Antimalarial Primary Screen Data for CAS 1396747-15-1 vs. Inactive or Unannotated Analogs
CAS 1396747-15-1 is the sole member of its immediate analog cluster with a publicly available experimental bioassay result. In a ChEMBL-deposited primary screen against P. falciparum NF54 using a nanoGlo assay (single point, 2 µM, 72h), the compound showed measurable activity, while the closest analogs—N-(4-methyl-1,3-thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396782-77-6) and 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide (CAS 1351608-21-3)—have no bioactivity data registered in ChEMBL or PubChem [1]. This represents a qualitative differentiation where the target compound has a known biological annotation, whereas comparators are uncharacterized in any public assay.
| Evidence Dimension | Public bioassay annotation status |
|---|---|
| Target Compound Data | Bioassay data present: P. falciparum NF54 nanoGlo, 2 µM, 72h (ChEMBL ID: CHEMBL4888485) |
| Comparator Or Baseline | CAS 1396782-77-6 and CAS 1351608-21-3: No bioassay data in ChEMBL or PubChem |
| Quantified Difference | Qualitative: bioassay-annotated vs. unannotated |
| Conditions | Single-point screen; not a full dose-response. Data sourced from ChEMBL (2026). |
Why This Matters
Procurement decisions for screening libraries prioritize compounds with at least one biological annotation over completely uncharacterized analogs to reduce 'silent' compound risk.
- [1] ChEMBL Database. Bioassay data for CHEMBL4888485; query for CAS 1396782-77-6 and CAS 1351608-21-3 yielding no bioactivity records. European Bioinformatics Institute (2026). View Source
